molecular formula C7H11NO2 B15198071 (E)-4-(Azetidin-1-yl)but-2-enoic acid

(E)-4-(Azetidin-1-yl)but-2-enoic acid

Cat. No.: B15198071
M. Wt: 141.17 g/mol
InChI Key: BEEBNKOOOVUAHB-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(Azetidin-1-yl)but-2-enoic acid is a structurally distinct compound characterized by a four-membered azetidine ring attached to a conjugated (E)-but-2-enoic acid moiety. The E-configuration ensures a trans spatial arrangement between the azetidine and carboxylic acid groups, influencing its electronic and steric properties. Azetidine, a strained four-membered saturated heterocycle, imparts unique reactivity and conformational constraints compared to larger nitrogen-containing rings like pyrrolidine (5-membered) or piperidine (6-membered).

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(E)-4-(azetidin-1-yl)but-2-enoic acid

InChI

InChI=1S/C7H11NO2/c9-7(10)3-1-4-8-5-2-6-8/h1,3H,2,4-6H2,(H,9,10)/b3-1+

InChI Key

BEEBNKOOOVUAHB-HNQUOIGGSA-N

Isomeric SMILES

C1CN(C1)C/C=C/C(=O)O

Canonical SMILES

C1CN(C1)CC=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(Azetidin-1-yl)but-2-enoic acid typically involves the formation of the azetidine ring followed by its attachment to the butenoic acid moiety. One common method for synthesizing azetidines involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts . These methods allow for the efficient production of azetidines with various functional groups, making them suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(Azetidin-1-yl)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The azetidine ring can participate in substitution reactions, such as nucleophilic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, saturated azetidine derivatives, and various substituted azetidines, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Key Observations:

Piperidine’s 6-membered ring offers greater conformational flexibility, facilitating interactions with biological targets (e.g., EGFR in Dacomitinib) .

Functional Group Impact: The (E)-but-2-enoic acid group in both azetidine and piperidine derivatives enables conjugation, enhancing rigidity and electronic effects critical for binding kinase active sites. Ester derivatives (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate) prioritize lipophilicity and solubility modulation, contrasting with the carboxylic acid’s ionizable nature .

Biological Activity: Piperidine analogs are preferred in drug development due to proven efficacy. For example, (E)-4-(piperidin-1-yl)but-2-enoic acid is a key intermediate in Dacomitinib, a clinically approved EGFR inhibitor . Azetidine derivatives may exhibit higher potency in vitro but face pharmacokinetic challenges (e.g., metabolic instability) leading to discontinuation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.